Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains functional groups such as an amine, a carboxylate, and a sulfamoyl group .
Synthesis Analysis
Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The exact synthesis pathway for this specific compound is not available in the sources I found.Scientific Research Applications
- Anti-Hypertensives : Matc serves as an intermediate in the synthesis of antihypertensive drugs .
- Antitumor Agents : Researchers explore matc derivatives for their potential antitumor activity .
- Anti-HIV-1 Integrase : Matc derivatives have been investigated as inhibitors of HIV-1 integrase .
- Human Cytomegalovirus Inhibitors : Matc-based compounds show promise as inhibitors against human cytomegalovirus .
- Hepatitis C Virus Inhibitors : Matc derivatives have been studied for their potential against hepatitis C virus .
- Xa Factor Inhibitors : Researchers investigate matc analogs as Xa factor inhibitors .
- Antineoplastic PAK4 Activase Inhibitors : Matc-based compounds may inhibit PAK4 activase, a protein kinase involved in cancer .
- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc derivatives are explored as potential PI3K inhibitors .
- Antithrombotic Activity : Matc contributes to antithrombotic drugs .
- Herbicidal Protection : Matc serves as a key starting material for herbicides, including thiafulone and sulfonylurea herbicides .
- Crystal Structure : Single crystal X-ray diffraction analysis reveals matc’s crystalline structure in the monoclinic crystal system (P21/c space group) .
- Hydrogen Bonding : Matc molecules exhibit N–H⋯O and N–H⋯N hydrogen bond interactions .
- Energy Framework Analysis : Interaction energies within matc’s crystal packing are visualized through dispersion, electrostatic, and total energies .
Pharmaceuticals and Medicinal Chemistry
Agrochemicals and Herbicides
Organic Synthesis and Intermediates
Dyes and Pigments
Computational Chemistry and Crystallography
Other Potential Applications
Future Directions
properties
IUPAC Name |
methyl 3-[(4-methylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-16-4-8-18(9-5-16)14-24-21(26)15-25(19-10-6-17(2)7-11-19)32(28,29)20-12-13-31-22(20)23(27)30-3/h4-13H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYATVLSPLDISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
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